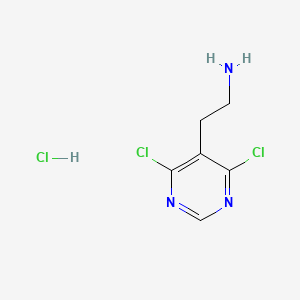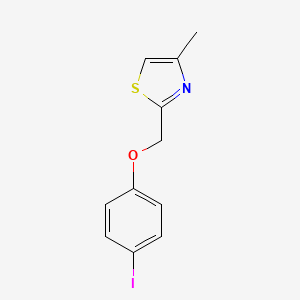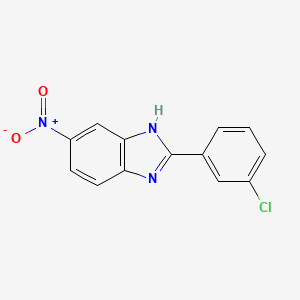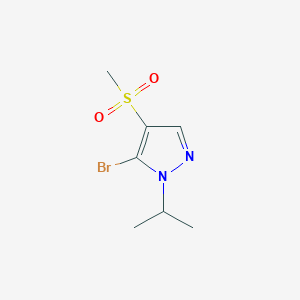![molecular formula C13H11ClN2O2 B11783483 2-(4-Chlorophenyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one](/img/structure/B11783483.png)
2-(4-Chlorophenyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Clorofenil)-7,8-dihidro-3H-pirano[4,3-D]pirimidin-4(5H)-ona es un compuesto heterocíclico que presenta una estructura central de pirano-pirimidina. Este compuesto es de gran interés debido a sus posibles aplicaciones en química medicinal e investigación farmacéutica. La presencia del grupo 4-clorofenilo mejora su actividad biológica, convirtiéndolo en un candidato prometedor para diversas aplicaciones terapéuticas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-(4-Clorofenil)-7,8-dihidro-3H-pirano[4,3-D]pirimidin-4(5H)-ona generalmente implica la ciclocondensación de precursores adecuados. Un método común incluye la reacción de 4-clorobenzaldehído con un derivado de pirimidina adecuado en condiciones ácidas o básicas. La reacción se lleva a cabo a menudo en presencia de un catalizador como el ácido p-toluensulfónico o el hidróxido de sodio, y la mezcla de reacción se calienta para facilitar la ciclización.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas pueden mejorar el rendimiento y la pureza del producto final. Además, se emplean técnicas de purificación como la recristalización o la cromatografía para obtener el compuesto en su forma pura.
Análisis De Reacciones Químicas
Tipos de reacciones
4-(4-Clorofenil)-7,8-dihidro-3H-pirano[4,3-D]pirimidin-4(5H)-ona puede sufrir diversas reacciones químicas, entre ellas:
Oxidación: El compuesto se puede oxidar usando reactivos como el permanganato de potasio o el peróxido de hidrógeno para introducir grupos funcionales adicionales.
Reducción: Las reacciones de reducción usando agentes como el borohidruro de sodio pueden convertir el compuesto en sus formas reducidas correspondientes.
Sustitución: El grupo clorofenilo puede sufrir reacciones de sustitución nucleofílica, donde el átomo de cloro es reemplazado por otros nucleófilos como aminas o tioles.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Borohidruro de sodio en metanol o etanol.
Sustitución: Nucleófilos como aminas o tioles en presencia de una base como la trietilamina.
Principales productos formados
Oxidación: Formación de derivados hidroxilados o carboxilados.
Reducción: Formación de derivados reducidos de pirano-pirimidina.
Sustitución: Formación de derivados de pirano-pirimidina sustituidos con varios grupos funcionales.
Aplicaciones Científicas De Investigación
4-(4-Clorofenil)-7,8-dihidro-3H-pirano[4,3-D]pirimidin-4(5H)-ona tiene varias aplicaciones de investigación científica:
Química: Se utiliza como un bloque de construcción para la síntesis de compuestos heterocíclicos más complejos.
Biología: Investigado por su potencial como inhibidor de enzimas o modulador de receptores.
Medicina: Explorado por sus propiedades anticancerígenas, antimicrobianas y antiinflamatorias.
Industria: Utilizado en el desarrollo de nuevos materiales con propiedades químicas específicas.
Mecanismo De Acción
El mecanismo de acción de 4-(4-Clorofenil)-7,8-dihidro-3H-pirano[4,3-D]pirimidin-4(5H)-ona implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, inhibiendo su actividad y, por lo tanto, ejerciendo sus efectos biológicos. Por ejemplo, puede inhibir la actividad de las cinasas dependientes de ciclinas (CDK), lo que lleva al arresto del ciclo celular y la apoptosis en las células cancerosas. Las vías exactas involucradas dependen del contexto biológico específico y las moléculas diana.
Comparación Con Compuestos Similares
Compuestos similares
Pirazolo[3,4-d]pirimidina: Otro compuesto heterocíclico con actividades biológicas similares.
Pirrolo[2,3-d]pirimidina: Conocido por sus propiedades anticancerígenas y antimicrobianas.
Tieno[2,3-d]pirimidina: Exhibe diversas actividades farmacológicas.
Singularidad
4-(4-Clorofenil)-7,8-dihidro-3H-pirano[4,3-D]pirimidin-4(5H)-ona es único debido a sus características estructurales específicas, como el grupo 4-clorofenilo y el núcleo de pirano-pirimidina. Estas características contribuyen a sus actividades biológicas distintivas y lo convierten en un compuesto valioso para futuras investigaciones y desarrollo.
Propiedades
Fórmula molecular |
C13H11ClN2O2 |
|---|---|
Peso molecular |
262.69 g/mol |
Nombre IUPAC |
2-(4-chlorophenyl)-3,5,7,8-tetrahydropyrano[4,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C13H11ClN2O2/c14-9-3-1-8(2-4-9)12-15-11-5-6-18-7-10(11)13(17)16-12/h1-4H,5-7H2,(H,15,16,17) |
Clave InChI |
VGZPFGHBDGGHSF-UHFFFAOYSA-N |
SMILES canónico |
C1COCC2=C1N=C(NC2=O)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![10-(2-Hydroxyethyl)-5,10-dihydrobenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B11783407.png)
![6-Bromo-N-(pyridin-4-yl)pyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B11783414.png)


![2-(4-(Trifluoromethyl)phenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one](/img/structure/B11783433.png)



![Ethyl 2-(2-(4-(benzyloxy)phenoxy)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B11783456.png)




![3-methyl-N-[(Z)-(5-methylfuran-2-yl)methylideneamino]-1-phenylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B11783506.png)
